molecular formula C9H7NO4 B12277650 Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate

Cat. No.: B12277650
M. Wt: 193.16 g/mol
InChI Key: QFNAYXRBQKSRNR-UHFFFAOYSA-N
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Description

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzonitrile with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring. This intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(benzyloxy)isoxazole-5-carboxylate
  • 1-Methyl-3-oxo-1,3-dihydro-2,1-benzothiazole-5-sulfonamide

Uniqueness

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biological Activity

Methyl 1,3-dihydro-3-oxobenzo[c]isoxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₈N₁O₄
Molecular Weight192.17 g/mol
CAS Number23405-32-5
Boiling PointNot available
Log P (octanol/water)1.86

These properties indicate that the compound is likely to have good lipophilicity, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant anticancer properties. For instance, a study evaluating a series of isoxazoles showed that certain derivatives induced apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of apoptotic markers such as Bcl-2 and p21^WAF-1. Specifically, one derivative decreased Bcl-2 expression while increasing p21^WAF-1 levels, suggesting a mechanism involving both apoptosis promotion and cell cycle arrest .

Antimicrobial Activity

Isoxazole derivatives have also been assessed for their antimicrobial properties. In a comparative study of various isoxazoles against Gram-positive and Gram-negative bacteria, several compounds exhibited moderate to strong antibacterial activity. For example, the most potent isoxazole derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Apoptosis Induction : By altering the expression of key regulatory proteins in apoptosis.
  • Cell Cycle Modulation : Influencing cell cycle progression through p21^WAF-1 upregulation.
  • Enzyme Inhibition : Some studies suggest that related compounds inhibit specific enzymes such as acetylcholinesterase, although direct evidence for this compound's action remains limited .

Study on Cytotoxic Effects

In a detailed investigation involving this compound, researchers found that at concentrations ranging from 86 to 755 μM, the compound exhibited notable cytotoxicity against HL-60 cells. The study utilized RT-PCR to analyze gene expression changes, revealing significant alterations in apoptotic markers .

Antimicrobial Testing

Another study tested various isoxazole derivatives against bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives possessed antibacterial properties with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 3-oxo-5H-2,1-benzoxazole-5-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-8(11)5-2-3-7-6(4-5)9(12)14-10-7/h2-5H,1H3

InChI Key

QFNAYXRBQKSRNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CC2=NOC(=O)C2=C1

Origin of Product

United States

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